Chemical structure and properties of 3-Amino-2-hydroxy-N-methylbenzamide
Chemical structure and properties of 3-Amino-2-hydroxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Amino-2-hydroxy-N-methylbenzamide. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that offers practical insights for researchers in the field of medicinal chemistry and drug discovery. The information presented herein is curated from available chemical literature and supplier data, with a clear distinction between experimentally derived values and predicted properties based on analogous compounds, owing to the limited publicly available data for this specific molecule.
Molecular Identity and Structure
3-Amino-2-hydroxy-N-methylbenzamide is an aromatic organic compound featuring a benzamide core substituted with an amino and a hydroxyl group. Its unique structural arrangement, with ortho- and meta-substituents, suggests potential for intramolecular hydrogen bonding and specific interactions with biological targets.
Chemical Structure:
Caption: 2D Chemical Structure of 3-Amino-2-hydroxy-N-methylbenzamide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-Amino-2-hydroxy-N-methylbenzamide |
| CAS Number | 194413-46-2 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Canonical SMILES | CNC(=O)C1=C(C(=C(C=C1)N)O) |
| InChI Key | Not readily available |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 3-Amino-2-hydroxy-N-methylbenzamide are not widely published. The following table includes predicted values from computational models and general expectations based on its structure.
Table 2: Physicochemical Data
| Property | Value (Predicted unless stated) | Rationale/Source |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | Presence of polar functional groups (amino, hydroxyl, amide) suggests solubility in polar organic solvents. Intramolecular hydrogen bonding may reduce water solubility. |
| pKa | Phenolic OH: ~9-10; Aromatic Amine: ~3-4 | Estimated based on similar substituted phenols and anilines. |
| LogP | ~1.0 - 1.5 | Calculated based on molecular structure; indicates moderate lipophilicity. |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route could start from 2-hydroxy-3-nitrobenzoic acid.
Caption: Proposed synthesis of 3-Amino-2-hydroxy-N-methylbenzamide.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a conceptual workflow and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 2-Hydroxy-3-nitro-N-methylbenzamide
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To a solution of 2-hydroxy-3-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
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Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
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Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-3-nitrobenzoyl chloride.
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Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C.
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Slowly add a solution of methylamine (2.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in dichloromethane.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-hydroxy-3-nitro-N-methylbenzamide.
Step 2: Reduction to 3-Amino-2-hydroxy-N-methylbenzamide
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Dissolve 2-hydroxy-3-nitro-N-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-hydroxy-N-methylbenzamide.
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Recrystallize from a suitable solvent system to obtain the pure product.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra, the following are predicted chemical shifts and characteristic IR bands based on the compound's structure and data from analogous molecules.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | br s | 1H | Phenolic OH | Labile proton, broad signal. |
| ~8.0-8.5 | q | 1H | Amide NH | Coupling to methyl protons. |
| ~7.0-7.2 | dd | 1H | Aromatic CH | Ortho- and meta-coupling. |
| ~6.7-6.9 | dd | 1H | Aromatic CH | Ortho- and meta-coupling. |
| ~6.5-6.7 | t | 1H | Aromatic CH | Ortho-coupling. |
| ~4.5-5.5 | br s | 2H | Amino NH₂ | Labile protons, broad signal. |
| ~2.7 | d | 3H | N-CH₃ | Coupling to amide NH. |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~145-150 | C-OH |
| ~135-140 | C-NH₂ |
| ~125-130 | C-C=O |
| ~115-125 | Aromatic CH |
| ~26 | N-CH₃ |
Infrared (IR) Spectroscopy:
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~3400-3200 cm⁻¹: N-H stretching (amine and amide), O-H stretching (hydroxyl). Broad bands are expected due to hydrogen bonding.
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~3050 cm⁻¹: Aromatic C-H stretching.
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~1630 cm⁻¹: C=O stretching (amide I band).
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~1580-1450 cm⁻¹: Aromatic C=C stretching.
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~1550 cm⁻¹: N-H bending (amide II band).
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~1250 cm⁻¹: C-O stretching (phenol).
Potential Biological Activity and Applications
While the specific biological activity of 3-Amino-2-hydroxy-N-methylbenzamide has not been extensively reported, its structural motifs are present in various biologically active molecules. The substituted benzamide scaffold is a common feature in many pharmaceutical agents.
Structure-Activity Relationship (SAR) Insights:
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Enzyme Inhibition: The hydroxamic acid moiety, a close analog to the N-hydroxy amide, is a known zinc-binding group and is featured in many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors.[2] The 2-hydroxybenzamide structure could potentially chelate metal ions in enzyme active sites.
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Kinase Inhibition: Substituted benzamides have been explored as kinase inhibitors, including Bcr-Abl inhibitors for chronic myeloid leukemia.[3] The amino and hydroxyl groups can form key hydrogen bonds with the kinase hinge region.
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Antimicrobial Activity: Some 2-amino-N-hydroxybenzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[1]
Potential Research Applications:
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Fragment-based drug discovery: As a small molecule with multiple functional groups capable of hydrogen bonding, it could serve as a valuable fragment for screening against various biological targets.
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Lead optimization: The core structure can be a starting point for the synthesis of more complex derivatives with tailored pharmacological profiles.
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Chemical probe development: With appropriate modifications, it could be developed into a chemical probe to study specific biological pathways.
Safety and Handling
No specific safety data sheet (SDS) for 3-Amino-2-hydroxy-N-methylbenzamide is publicly available. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. The following precautions are based on the functional groups present in the molecule.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicology: Aromatic amines can be toxic and some are known or suspected carcinogens.[4] Amides generally have lower toxicity, but caution is warranted.[5]
-
First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. Seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
3-Amino-2-hydroxy-N-methylbenzamide is a chemical compound with a structure that suggests a range of potential applications in medicinal chemistry and drug discovery. While specific experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of analogous compounds. As with any novel chemical, all handling and experimental work should be conducted with appropriate safety precautions. Further research is needed to fully elucidate the physicochemical properties and biological activities of this promising molecule.
References
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Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved February 15, 2026, from [Link]
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Mallak Specialties. (2018). Technical Data Sheet of 3-Amino-4-methylbenzamide. Retrieved February 15, 2026, from [Link]
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